molecular formula C17H19N3O B7485894 (4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone

(4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone

Cat. No.: B7485894
M. Wt: 281.35 g/mol
InChI Key: PCZKHEUSHUQFST-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and a pyrazine ring attached to a methanone group. Its distinct molecular architecture makes it a valuable subject for research in medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalytic Hydrogenation: Utilizing catalysts like palladium or rhodium on carbon to facilitate hydrogenation reactions.

    Coupling Reactions: Employing efficient coupling agents and solvents to ensure the successful attachment of the pyrazine ring.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone stands out due to its dual functionality, combining the properties of both piperidine and pyrazine rings. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various research applications.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(16-13-18-8-9-19-16)20-10-6-15(7-11-20)12-14-4-2-1-3-5-14/h1-5,8-9,13,15H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZKHEUSHUQFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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